3-Amino-2-(cyclopropylmethyl)propanoic acid hydrochloride
CAS No.: 1955492-76-8
Cat. No.: VC7257662
Molecular Formula: C7H14ClNO2
Molecular Weight: 179.64
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1955492-76-8 |
|---|---|
| Molecular Formula | C7H14ClNO2 |
| Molecular Weight | 179.64 |
| IUPAC Name | 2-(aminomethyl)-3-cyclopropylpropanoic acid;hydrochloride |
| Standard InChI | InChI=1S/C7H13NO2.ClH/c8-4-6(7(9)10)3-5-1-2-5;/h5-6H,1-4,8H2,(H,9,10);1H |
| Standard InChI Key | UJZMHEALMACUEL-UHFFFAOYSA-N |
| SMILES | C1CC1CC(CN)C(=O)O.Cl |
Introduction
Chemical Identity and Structural Features
Molecular Composition and Nomenclature
The hydrochloride derivative of 3-amino-2-(cyclopropylmethyl)propanoic acid is systematically named 2-(aminomethyl)-3-cyclopropylpropanoic acid hydrochloride. Its molecular structure comprises a propanoic acid backbone substituted with an aminomethyl group at the second carbon and a cyclopropylmethyl group at the third carbon, with the hydrochloride salt enhancing its ionic character . Key identifiers include:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 179.64 g/mol | |
| SMILES | C1CC1CC(CN)C(=O)O.Cl | |
| InChIKey | UJZMHEALMACUEL-UHFFFAOYSA-N | |
| IUPAC Name | 2-(aminomethyl)-3-cyclopropylpropanoic acid; hydrochloride |
Stereochemical Considerations
The compound’s stereochemistry is critical to its biological activity. The cyclopropyl group introduces significant ring strain, which influences conformational flexibility and binding affinity to biological targets. The free base form (PubChem CID 62312567) has a molecular weight of 143.18 g/mol , with the hydrochloride salt adding a chloride ion to improve aqueous solubility.
Synthesis and Manufacturing
Purification and Characterization
Post-synthesis purification likely employs recrystallization or chromatography. Analytical techniques such as NMR, IR, and mass spectrometry validate structural integrity. The hydrochloride form’s crystalline nature facilitates characterization compared to the free base.
Physicochemical Properties
Solubility and Stability
The hydrochloride salt exhibits improved solubility in polar solvents, though exact solubility data remain unspecified. The cyclopropyl group enhances metabolic stability by resisting enzymatic degradation, a trait advantageous in drug design.
Spectroscopic Profiles
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NMR: Predicted signals include δ 0.5–1.2 ppm (cyclopropane protons), δ 2.5–3.5 ppm (aminomethyl and backbone methine), and δ 12–13 ppm (carboxylic acid proton) .
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IR: Strong absorption bands near 1700 cm (C=O stretch) and 3300 cm (N-H stretch) .
Computational Predictions
Predicted collision cross sections (CCS) for adducts such as [M+H] (140.7 Ų) and [M+Na] (146.9 Ų) suggest moderate polarity, aligning with its pharmacological potential .
Biological and Pharmacological Relevance
Medicinal Chemistry
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Antibiotic Development: Structural analogs show activity against bacterial efflux pumps .
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Enzyme Inhibition: Preliminary studies suggest inhibition of glutamate racemase, a target in antimicrobial therapy.
Drug Delivery
The hydrochloride form’s solubility profile makes it suitable for parenteral formulations, though in vivo studies are pending.
Future Directions and Challenges
Research Gaps
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Toxicological Profiles: Acute and chronic toxicity data are lacking.
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Synthetic Optimization: Scalable synthesis methods require development for industrial applications.
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